

The Discovery and Enduring Legacy of Pentaphenylborole: A Technical Guide

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Compound of Interest

Compound Name: *Borole*

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Abstract

Pentaphenyl**borole**, a five-membered boron-containing heterocycle, has captivated the interest of chemists since its initial synthesis. Characterized by its antiaromatic nature and high reactivity, this molecule has become a versatile building block in organoboron chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to pentaphenyl**borole**. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and characteristic reactions, a compilation of its quantitative data, and visualizations of its chemical behavior to facilitate a deeper understanding of this unique compound.

Introduction: The Advent of a Boron Heterocycle

The story of pentaphenyl**borole** begins in 1969 with the seminal work of Eisch, Hota, and Kozima.^[1] Their successful synthesis marked the first isolation of a free **borole**, a class of compounds that are isoelectronic with the cyclopentadienyl cation and possess 4π electrons, rendering them antiaromatic.^[1] The parent, unsubstituted **borole** remains elusive, highlighting the critical role of the five bulky phenyl substituents in providing the necessary steric shielding to prevent dimerization and other decomposition pathways.^[1] This inherent reactivity, stemming from its antiaromaticity and the Lewis acidic nature of the boron center, has been the driving force behind the extensive investigation into its chemical properties and its application as a synthon for more complex boron-containing molecules.

Physicochemical and Spectroscopic Data

The unique electronic structure of pentaphenylborole gives rise to distinct physical and spectroscopic properties. It is a green, highly reactive solid that is sensitive to air and moisture. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for Pentaphenylborole

Property	Value	Reference(s)
Molecular Formula	C ₃₄ H ₂₅ B	[2]
Molecular Weight	444.4 g/mol	[2]
CAS Number	20195-59-9	[2]
Appearance	Green solid	
¹¹ B NMR (CDCl ₃)	δ 65.4 ppm	[3]
UV-Vis λ _{max}	560 nm	[3]
Crystal System	Monoclinic	
Space Group	P2 ₁ /n	

Note: Specific ¹H and ¹³C NMR chemical shifts can be found in the supporting information of various research articles, such as that provided by Martin et al.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of pentaphenylborole and some of its characteristic reactions. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.

Synthesis of Pentaphenylborole

The original synthesis of pentaphenylborole, as reported by Eisch et al., involves the reaction of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-stannole with phenyldichloroborane. While the exact yield from the original publication is not readily available, subsequent syntheses following similar principles have been reported. A general, representative procedure is outlined below.

Reaction Scheme:

Materials:

- 1,1-dimethyl-2,3,4,5-tetraphenyl-1-stannole
- Phenylidichloroborane
- Anhydrous toluene
- Anhydrous hexanes
- Schlenk flask and standard Schlenk line equipment
- Cannula
- Magnetic stirrer

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,1-dimethyl-2,3,4,5-tetraphenyl-1-stannole in anhydrous toluene.
- To the stirred solution, add a stoichiometric equivalent of phenylidichloroborane via cannula transfer at room temperature.
- The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by the formation of a precipitate (dimethyltin dichloride) and a color change of the solution to deep green.
- Upon completion of the reaction, the mixture is filtered under inert atmosphere to remove the dimethyltin dichloride byproduct.
- The solvent is removed from the filtrate under reduced pressure to yield the crude pentaphenyl**borole**.
- Purification is achieved by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford pentaphenyl**borole** as a green crystalline solid.

Ring Expansion Reaction with an Azide

A hallmark reaction of pentaphenyl**borole** is its ability to undergo ring expansion with organic azides to form 1,2-azaborinines, which are boron-nitrogen analogues of benzene.^[3]

Reaction Scheme:

Materials:

- Pentaphenyl**borole**
- Organic azide (e.g., trimethylsilyl azide or phenyl azide)
- Anhydrous dichloromethane
- Schlenk flask
- Magnetic stirrer

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve pentaphenyl**borole** in anhydrous dichloromethane.
- To this solution, add a stoichiometric equivalent of the organic azide at room temperature.
- The reaction is typically rapid, as indicated by a color change from green to yellow or colorless, and the evolution of nitrogen gas.
- The reaction mixture is stirred at room temperature for a period of time to ensure complete conversion (typically a few hours).
- The solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel or by recrystallization to yield the corresponding 1,2-azaborinine.

Reaction with Epoxides

Pentaphenyl**borole** reacts with epoxides, leading to ring-opened or ring-expanded products, depending on the structure of the epoxide.[5][6] This reactivity showcases the Lewis acidity of the boron center.

Reaction Scheme (Example with 1,1-diphenylethylene oxide):

Materials:

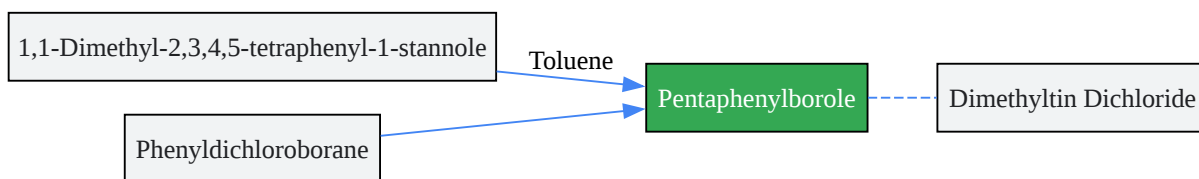
- Pentaphenyl**borole**
- Epoxide (e.g., 1,1-diphenylethylene oxide)
- Anhydrous toluene
- Schlenk flask
- Magnetic stirrer

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve pentaphenyl**borole** in anhydrous toluene.
- Add a stoichiometric equivalent of the epoxide to the solution at room temperature.
- The reaction mixture is stirred at room temperature or heated, and the progress is monitored by NMR spectroscopy or thin-layer chromatography.
- Upon completion, the solvent is removed under reduced pressure.
- The product is purified by crystallization or column chromatography to yield the ring-expanded product.

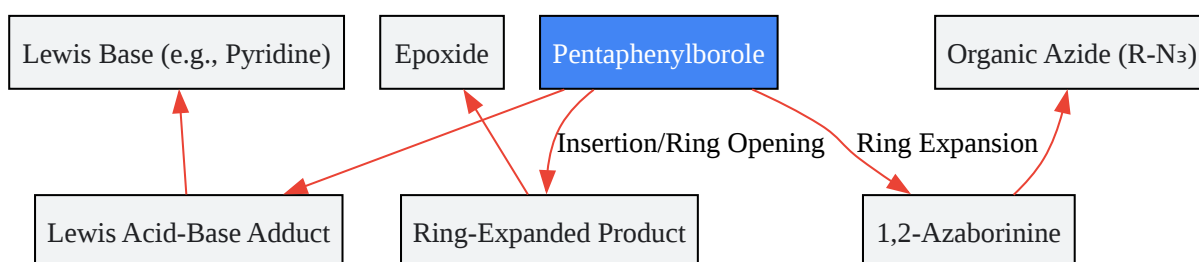
Visualizing the Chemistry of Pentaphenylborole

The logical relationships in the synthesis and reactivity of pentaphenyl**borole** can be effectively visualized using diagrams.



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Synthesis of Pentaphenylborole



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General Reactivity Pathways of Pentaphenylborole

Conclusion

Since its discovery over half a century ago, pentaphenylborole has proven to be more than a chemical curiosity. Its unique electronic structure and inherent reactivity have established it as a valuable tool in synthetic chemistry, enabling the construction of a diverse array of boron-containing heterocyclic systems. The detailed protocols and compiled data within this guide are intended to equip researchers with the foundational knowledge to explore and expand upon the rich chemistry of this remarkable molecule, paving the way for new discoveries in materials science and medicinal chemistry.

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